molecular formula C10H13BrN2 B087059 1-(2-Bromophenyl)piperazine CAS No. 1011-13-8

1-(2-Bromophenyl)piperazine

Cat. No. B087059
Key on ui cas rn: 1011-13-8
M. Wt: 241.13 g/mol
InChI Key: JVTRURBMYILQDA-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

1-(2-Bromophenyl)piperazine (200 mg) was dissolved in formaldehyde (36.5% in water, 0.603 mL) and the solution was stirred 3 h at RT. NaBH3CN (78.2 mg) was added and the mixture was stirred at RT overnight. NaBH3CN (78.2 mg) was added again and the mixture was stirred at RT for 6 h. The solvents were removed in vacuo and the residue was taken up in EA, washed with sat. NaHCO3, dried (Na2SO4) and evaporated to dryness. The residue was purified by CC (Biotage, SNAP 25 g cartridge, solvent A: Hept; solvent B: EA; gradient in % B: 18 for 4CV, 18 to 100 over 10CV, 100 for 2CV, then MeOH flush for 4CV) to afford 1-(2-bromophenyl)-4-methylpiperazine (111 mg, colorless oil). LC-MS (B): tR=0.57 min; [M+H]+: 255.05.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.603 mL
Type
solvent
Reaction Step One
Quantity
78.2 mg
Type
reactant
Reaction Step Two
Quantity
78.2 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[BH3-][C:15]#N.[Na+]>C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH3:15])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0.603 mL
Type
solvent
Smiles
C=O
Step Two
Name
Quantity
78.2 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
78.2 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
WASH
Type
WASH
Details
washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by CC (Biotage, SNAP 25 g cartridge, solvent A
CUSTOM
Type
CUSTOM
Details
gradient in % B: 18 for 4CV, 18 to 100 over 10CV, 100 for 2CV, then MeOH flush for 4CV)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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